![molecular formula C44H67NO33 B038295 Enp maltoheptaoside CAS No. 119330-13-1](/img/structure/B38295.png)
Enp maltoheptaoside
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Overview
Description
Enp maltoheptaoside is a type of carbohydrate that has been gaining attention in scientific research due to its potential applications in various fields. This molecule is a seven-unit chain of glucose molecules that is commonly used as a substrate for enzymes that break down carbohydrates.
Scientific Research Applications
Enp maltoheptaoside has a wide range of potential applications in scientific research. One of the most significant applications is in the field of glycobiology, where it can be used to study the interactions between carbohydrates and other molecules. It has also been used as a substrate for enzymes involved in carbohydrate metabolism, such as α-amylase and glucoamylase. Additionally, enp maltoheptaoside has been used in the development of biosensors and as a potential therapeutic agent for treating various diseases.
Mechanism of Action
The mechanism of action of enp maltoheptaoside is not fully understood, but it is believed to interact with various receptors and enzymes in the body. It has been shown to bind to certain lectins, which are proteins that recognize and bind to specific carbohydrate molecules. Additionally, enp maltoheptaoside has been shown to inhibit the activity of certain enzymes, such as α-glucosidase, which is involved in carbohydrate metabolism.
Biochemical and Physiological Effects:
Enp maltoheptaoside has been shown to have various biochemical and physiological effects. It has been shown to stimulate the growth of certain bacteria and fungi, and it has also been shown to enhance the activity of certain enzymes involved in carbohydrate metabolism. Additionally, enp maltoheptaoside has been shown to have immunomodulatory effects, which may make it a potential therapeutic agent for treating certain diseases.
Advantages and Limitations for Lab Experiments
Enp maltoheptaoside has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and it can be used as a substrate for various enzymes involved in carbohydrate metabolism. However, enp maltoheptaoside has some limitations as well. It is not very stable and can degrade quickly, which can make it challenging to work with in some experiments. Additionally, its interactions with other molecules in the body are not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on enp maltoheptaoside. One area of research is in the development of biosensors that can detect specific carbohydrate molecules using enp maltoheptaoside as a substrate. Additionally, enp maltoheptaoside may have potential applications in the development of new therapeutics for treating diseases such as diabetes and cancer. Further research is needed to fully understand the mechanisms of action and potential applications of enp maltoheptaoside.
Conclusion:
Enp maltoheptaoside is a carbohydrate molecule that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While further research is needed to fully understand the potential applications of enp maltoheptaoside, it is clear that this molecule has significant potential for use in various scientific fields.
Synthesis Methods
The synthesis of enp maltoheptaoside can be achieved through various methods, including enzymatic synthesis and chemical synthesis. Enzymatic synthesis involves using enzymes to catalyze the reaction between glucose molecules, while chemical synthesis involves using chemical reagents to create the molecule. One of the most common methods for synthesizing enp maltoheptaoside is through the use of α-amylase, an enzyme that breaks down starch into smaller carbohydrate units.
properties
CAS RN |
119330-13-1 |
---|---|
Product Name |
Enp maltoheptaoside |
Molecular Formula |
C44H67NO33 |
Molecular Weight |
1138 g/mol |
IUPAC Name |
(4aR,6R,7R,8R,8aS)-6-[(2R,3S,4R,5R,6R)-6-[(2R,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
InChI |
InChI=1S/C44H67NO33/c1-12-65-11-20-38(66-12)26(56)32(62)44(73-20)78-37-19(10-50)72-43(31(61)25(37)55)77-36-18(9-49)71-42(30(60)24(36)54)76-35-17(8-48)70-41(29(59)23(35)53)75-34-16(7-47)69-40(28(58)22(34)52)74-33-15(6-46)68-39(27(57)21(33)51)67-14-4-2-13(3-5-14)45(63)64/h2-5,12,15-44,46-62H,6-11H2,1H3/t12?,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36?,37-,38-,39+,40-,41-,42-,43-,44-/m1/s1 |
InChI Key |
WXRSFQBPFIARRL-LCWRKSLESA-N |
Isomeric SMILES |
CC1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@H](O2)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)OC4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)OC8=CC=C(C=C8)[N+](=O)[O-])CO)CO)CO)CO)CO)O)O |
SMILES |
CC1OCC2C(O1)C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8=CC=C(C=C8)[N+](=O)[O-])CO)CO)CO)CO)CO)O)O |
Canonical SMILES |
CC1OCC2C(O1)C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8=CC=C(C=C8)[N+](=O)[O-])CO)CO)CO)CO)CO)O)O |
synonyms |
4,6-ethylidene-4-nitrophenyl maltoheptaoside ENP maltoheptaoside |
Origin of Product |
United States |
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